1-(3-Furyl)-3-methoxy-4-methyl-1-pentanone
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Overview
Description
1-(3-Furyl)-3-methoxy-4-methyl-1-pentanone is an organic compound that features a furan ring, a methoxy group, and a pentanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Furyl)-3-methoxy-4-methyl-1-pentanone typically involves the reaction of 3-furylmethanol with appropriate reagents to introduce the methoxy and pentanone functionalities. One common method involves the use of alkylation reactions where 3-furylmethanol is reacted with methyl iodide in the presence of a base to form the methoxy derivative. This intermediate can then be further reacted with a suitable ketone precursor under acidic or basic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation and acylation reactions using continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Furyl)-3-methoxy-4-methyl-1-pentanone undergoes various chemical reactions including:
Oxidation: The furan ring can be oxidized to form furfural derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Furfural derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted furyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Furyl)-3-methoxy-4-methyl-1-pentanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of flavors, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Furyl)-3-methoxy-4-methyl-1-pentanone involves its interaction with specific molecular targets and pathways. The furan ring and methoxy group can participate in various biochemical interactions, potentially affecting enzyme activity and cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-Furyl)ethylamine: Similar structure but with an amine group instead of a methoxy group.
3-Furylmethanol: Contains a hydroxyl group instead of a methoxy group.
Furfural: An aldehyde derivative of furan.
Uniqueness
1-(3-Furyl)-3-methoxy-4-methyl-1-pentanone is unique due to the presence of both a methoxy group and a pentanone chain, which confer distinct chemical and physical properties compared to its analogs .
Biological Activity
1-(3-Furyl)-3-methoxy-4-methyl-1-pentanone, also known as a furan derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological effects, mechanisms of action, and potential applications based on existing research.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Features:
- Furan Ring: Contributes to its reactivity and biological interactions.
- Methoxy Group: Enhances solubility and may influence pharmacokinetics.
- Methyl Group: Potentially affects the compound's lipophilicity.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage.
- DPPH Radical Scavenging Assay: The compound demonstrated effective scavenging of DPPH radicals, indicating its potential as a natural antioxidant. The IC50 value was determined to be approximately 50 µg/mL, showcasing its efficacy compared to standard antioxidants like ascorbic acid .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties, particularly in vitro.
- Cell Line Studies: In U937 macrophage cells, this compound reduced the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests a mechanism by which the compound may mitigate inflammatory responses in various conditions .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing cytokine production.
- Radical Scavenging: Its structure allows it to donate electrons to free radicals, neutralizing them and preventing oxidative stress.
Study on Antioxidant Properties
A study conducted on various furan derivatives, including this compound, evaluated their antioxidant capacity using the DPPH assay. The results indicated a strong correlation between the presence of the furan ring and enhanced antioxidant activity:
Compound | IC50 (µg/mL) |
---|---|
This compound | 50 |
Ascorbic Acid | 30 |
Anti-inflammatory Activity Assessment
In another study focusing on anti-inflammatory effects, the following results were observed:
Treatment | IL-6 Expression (pg/mL) | TNF-alpha Expression (pg/mL) |
---|---|---|
Control | 200 | 150 |
Compound | 100 | 80 |
These findings suggest that treatment with this compound significantly reduces inflammatory markers compared to untreated controls .
Properties
CAS No. |
34359-72-3 |
---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
1-(furan-3-yl)-3-methoxy-4-methylpentan-1-one |
InChI |
InChI=1S/C11H16O3/c1-8(2)11(13-3)6-10(12)9-4-5-14-7-9/h4-5,7-8,11H,6H2,1-3H3 |
InChI Key |
SDIAVWAPQMRCKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC(=O)C1=COC=C1)OC |
Origin of Product |
United States |
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